Amitriptynol

概要

説明

準備方法

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールの合成には、いくつかのステップが含まれます。 一般的な合成ルートの1つには、ジベンゾスベロンと3-ジメチルアミノプロピルマグネシウムブロミドの反応が含まれ、その後、水素化リチウムアルミニウムで還元されます . 反応条件は通常、酸化や水分干渉を防ぐために無水溶媒と不活性雰囲気を必要とします .

化学反応の分析

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化させることができ、対応するケトンまたはカルボン酸を生成します.

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールまたはアミンを生成します.

置換: この化合物は求核置換反応を起こすことができ、ジメチルアミノ基は、ハロゲン化物やアルコキシドなどの他の求核剤に置き換えられます.

科学研究への応用

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Antidepressant Efficacy

Amitriptynol's role as an antidepressant is well-documented. It has been shown to be effective in treating major depressive disorder and anxiety disorders. A meta-analysis of randomized controlled trials indicated that this compound has a favorable response rate compared to other antidepressants, with a notable number of patients experiencing significant improvement in depressive symptoms .

Table 1: Comparative Efficacy of this compound in Depression

| Study Type | Sample Size | Response Rate (%) | P-Value |

|---|---|---|---|

| RCT | 125 | 20% | <0.05 |

| Meta-Analysis | 82 | 2.4% higher than control TCAs | N/A |

Neuropathic Pain Management

This compound is frequently used off-label for neuropathic pain conditions such as diabetic neuropathy and post-herpetic neuralgia. Studies have demonstrated its effectiveness in reducing pain intensity and improving quality of life in patients suffering from these chronic pain syndromes. For instance, a retrospective cohort study involving headache patients showed that approximately 75% reported improvement with low-dose this compound .

Table 2: Efficacy in Neuropathic Pain Conditions

| Condition | Improvement Rate (%) | Dosage Range (mg) |

|---|---|---|

| Diabetic Neuropathy | 70% | 10-50 |

| Post-Herpetic Neuralgia | 65% | 25-100 |

Gastrointestinal Disorders

Recent studies have explored the use of this compound in treating irritable bowel syndrome (IBS). A large-scale trial demonstrated that patients receiving low-dose this compound experienced significant improvements in IBS symptoms compared to those on placebo, highlighting its potential as a treatment option for gastrointestinal disorders .

Table 3: this compound's Impact on IBS Symptoms

| Symptom Improvement Measure | This compound Group (Mean Change) | Placebo Group (Mean Change) |

|---|---|---|

| IBS-SSS Score | -27.0 | -7.1 |

Neurodegenerative Diseases

Emerging research suggests that this compound may influence neurodegenerative disease pathways through its effects on autophagy and neuroinflammation. Studies indicate that it interferes with autophagic flux, potentially providing insights into its neuroprotective properties . This aspect warrants further investigation to establish a clear link between this compound and neurodegenerative disease outcomes.

作用機序

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールの作用機序には、さまざまな分子標的との相互作用が含まれます。 主に、セロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することにより、中枢神経系に作用します . これにより、シナプス間隙におけるこれらの神経伝達物質の濃度が上昇し、気分や行動に対する影響が強まります . この化合物は、さまざまな受容体やイオンチャネルとも相互作用し、その活性を調節し、全体的な薬理学的プロファイルに貢献しています .

類似化合物との比較

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールは、次のような他の化合物に似ています。

アミトリプティリン: 両方の化合物は、類似の化学構造と作用機序を共有していますが、アミトリプティリンは抗うつ薬として臨床で使用されています.

シクロベンザプリン: この化合物は構造的に関連しており、筋肉弛緩薬として使用されています.

ノルトリプティリン: 抗うつ薬として使用される、構造的に類似した別の化合物です.

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールの独自性は、その特定の化学構造と、臨床応用ではなく、主に研究に使用される点にあります .

生物活性

Amitriptynol, a metabolite of the tricyclic antidepressant amitriptyline, has garnered attention for its diverse biological activities, particularly in the context of neurological and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and emerging research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Neurotransmitter Modulation : this compound is known to inhibit the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft. This action aligns with the monoamine hypothesis of depression, which posits that increased levels of these neurotransmitters can alleviate depressive symptoms .

- Anti-inflammatory Effects : In vitro studies indicate that this compound possesses anti-inflammatory properties by modulating immune responses. It reduces the frequency of pro-inflammatory cytokines and alters T cell activation profiles, which may be beneficial in conditions characterized by neuroinflammation .

- Neurotrophic Activity : this compound has been shown to influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). These factors are crucial for neuronal survival and plasticity, suggesting that this compound may promote neuroprotection and recovery in neurodegenerative conditions .

- GABAergic Transmission : Recent studies have indicated that this compound can decrease GABAergic transmission in specific brain regions, which may contribute to its sedative effects at therapeutic concentrations .

Therapeutic Applications

This compound is primarily utilized in treating various neurological disorders:

- Neuropathic Pain : this compound has been effective in managing chronic neuropathic pain conditions by modulating pain pathways and reducing inflammation .

- Depression and Anxiety Disorders : As a metabolite of amitriptyline, it retains antidepressant properties and is used in clinical settings for mood disorders .

- Antimicrobial Activity : Emerging research suggests that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a potential avenue for treating infections .

Case Studies

-

Chronic Neuropathic Pain Management :

- A study involving patients with chronic neuropathic pain demonstrated that 9 out of 16 participants experienced over a 30% reduction in pain after treatment with this compound. The study highlighted significant changes in cerebrospinal fluid (CSF) cytokine profiles, indicating an immunomodulatory effect associated with pain relief .

- Antibacterial Efficacy :

Data Tables

特性

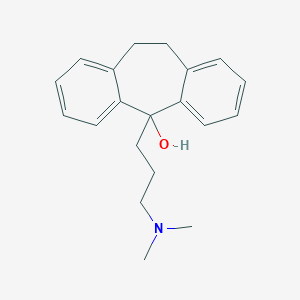

IUPAC Name |

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQUXZPOPTSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151214 | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-03-1 | |

| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the crystal structures of Amitriptynol salts tell us about its potential interactions with biological targets?

A1: While the provided research article [] focuses on the synthesis and structural characterization of four this compound salts, it does not directly investigate interactions with biological targets. The study reveals valuable information about the three-dimensional arrangement of this compound molecules within the crystal lattice and highlights the influence of different anions on its packing arrangement. [] This structural information, along with analyses like Hirshfeld surface analysis provided in the paper, can be utilized in future studies to understand potential binding modes of this compound with biological targets. For example, the presence of hydrogen bond donors and acceptors in the this compound molecule, revealed by the crystal structure, can be crucial in predicting its interactions with proteins or enzymes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。